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Compound of Interest

Compound Name: 4-amino-N-cyclohexylbenzamide

Cat. No.: B098194

An In-Depth Technical Guide to 4-amino-N-cyclohexylbenzamide: Synthesis,
Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive scientific overview of 4-amino-N-
cyclohexylbenzamide (CAS No. 17675-42-2), a substituted benzamide with potential
applications in medicinal chemistry and materials science. This document delves into its core
chemical structure, physicochemical properties, and detailed synthetic methodologies,
including a step-by-step laboratory protocol. We explore the principles of its structural
elucidation through spectroscopic analysis and discuss the broader biological context of N-
substituted benzamides, highlighting potential avenues for future research. This guide is
intended for researchers, chemists, and drug development professionals seeking a
foundational understanding of this compound.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological
activities, including antitumor, anti-inflammatory, and antimicrobial properties. The N-substituted
benzamides, in particular, have been a focal point of drug discovery, with modifications on the
amide nitrogen allowing for fine-tuning of pharmacological profiles. For instance, several N-
substituted benzamide derivatives have been investigated as potent histone deacetylase
(HDAC) inhibitors for cancer therapy.[1]
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4-amino-N-cyclohexylbenzamide belongs to this versatile class of molecules. It incorporates
three key structural motifs: a para-substituted aminophenyl ring, a central amide linkage, and a
saturated cyclohexyl group. The primary amino group offers a site for further derivatization,
while the cyclohexyl moiety imparts significant lipophilicity, which can critically influence the
compound's pharmacokinetic properties, such as membrane permeability and metabolic
stability. Understanding the synthesis and chemical behavior of this molecule is a crucial first
step toward exploring its potential as a drug candidate or a functional building block in organic
synthesis.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and associated properties.
4-amino-N-cyclohexylbenzamide is an organic molecule with the molecular formula
C13H1sN20.[2] Its structure consists of a benzamide core where the amide nitrogen is
substituted with a cyclohexyl group, and the benzene ring is substituted with an amino group at
the para-position.

Caption: Chemical structure of 4-amino-N-cyclohexylbenzamide.

Table 1. Chemical Identifiers and Physicochemical Properties

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b098194?utm_src=pdf-body
https://www.benchchem.com/product/b098194?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/679480
https://www.benchchem.com/product/b098194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
4-amino-N-

IUPAC Name . [2]
cyclohexylbenzamide

CAS Number 17675-42-2 [21[3]

Molecular Formula C13H1sN20 [2]

Molecular Weight 218.29 g/mol [2]

, C1CCC(CCL)NC(=0O)C2=CC=

Canonical SMILES [2]
C(C=C2)N
KAESCVXWIWIQKP-

InChiKey [2]
UHFFFAOYSA-N

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 2 [2]

Rotatable Bonds 2 [2]

Topological Polar Surface Area  55.1 A2 [2]

| XLogP3 | 2.3 [[2] |

Synthesis and Mechanistic Considerations

The construction of the amide bond is the central transformation in the synthesis of 4-amino-N-
cyclohexylbenzamide. The most direct and widely practiced method for this is the coupling of
a carboxylic acid (or its activated form) with an amine.[4]

Primary Synthetic Route: Amide Coupling

The preferred synthesis involves the reaction between an activated derivative of 4-
aminobenzoic acid and cyclohexylamine. A common and efficient laboratory-scale method is
the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base.[5]

Mechanism Rationale: The synthesis begins with the activation of the carboxylic acid of 4-
nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCI2) or oxalyl chloride. This
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step is critical because the hydroxyl group of a carboxylic acid is a poor leaving group;
converting it to an acyl chloride creates a highly reactive electrophile. The subsequent
nucleophilic acyl substitution by cyclohexylamine proceeds rapidly. A base, such as pyridine or
triethylamine, is used to neutralize the HCI byproduct, driving the reaction to completion.
Finally, the nitro group is reduced to the primary amine. This is typically achieved using a
reducing agent like tin(Il) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C). The nitro group
serves as a protecting group for the amine, preventing it from reacting with the acyl chloride
intermediate.

4-Nitrobenzoic Acid
+ Thionyl Chloride (SOCI2)

Step 1: Acyl Chloride Formation
(Activation of Carboxylic Acid)

'

// _____________ N

\
| 4-Nitrobenzoyl Chloride |

Step 2: Amide Coupling
+ Cyclohexylamine
+ Base (e.g., Pyridine)

_________ "

-
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Step 3: Nitro Group Reduction
+ Reducing Agent (e.g., SnCI2/HCI)

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-amino-N-cyclohexylbenzamide.

Detailed Experimental Protocol

This protocol is a representative method adapted from standard procedures for N-substituted

benzamide synthesis and should be performed with appropriate safety precautions in a fume
hood.[6]

Materials:

4-Nitrobenzoic acid

Thionyl chloride (SOCI2)

Cyclohexylamine

Pyridine

Dichloromethane (DCM), anhydrous

Tin(Il) chloride dihydrate (SnClz-:2H20)
Concentrated Hydrochloric Acid (HCI)

Sodium bicarbonate (NaHCOs3) solution, saturated
Sodium sulfate (Na2S0a4), anhydrous

Ethanol

Procedure:

Formation of 4-Nitrobenzoyl Chloride: In a round-bottom flask under an inert atmosphere (N2
or Ar), add 4-nitrobenzoic acid (1.0 eq). Carefully add thionyl chloride (2.0 eq) dropwise at 0
°C. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The
reaction progress can be monitored by the cessation of gas evolution (HCIl and SOz).
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» Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl
chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride is typically a
solid and can be used directly in the next step.

o Amide Coupling: Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM. In a
separate flask, dissolve cyclohexylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous
stirring.

e Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for
4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion,
wash the organic layer sequentially with 1M HCI, saturated NaHCOs solution, and brine.

« |solation of Intermediate: Dry the organic layer over anhydrous Na2SOa, filter, and
concentrate under reduced pressure to yield crude N-cyclohexyl-4-nitrobenzamide, which
can be purified by recrystallization from ethanol.

» Nitro Group Reduction: Dissolve the purified N-cyclohexyl-4-nitrobenzamide in ethanol. Add
SnClz2:2H20 (3-4 eq) and concentrated HCI. Heat the mixture to reflux for 3-5 hours until the
starting material is consumed (monitored by TLC).

» Final Product Isolation: Cool the reaction mixture and neutralize carefully with a saturated
NaHCOs solution until the pH is basic (~8-9). Extract the aqueous layer multiple times with
ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na2SOa,
and concentrate under reduced pressure. The resulting crude product can be purified by
column chromatography on silica gel to afford pure 4-amino-N-cyclohexylbenzamide.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized 4-amino-N-cyclohexylbenzamide is confirmed using a
combination of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR
(Infrared) spectroscopy, and MS (Mass Spectrometry).[7]

Table 2: Expected Spectroscopic Data for 4-amino-N-cyclohexylbenzamide
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Technique Expected Features Rationale
The aromatic protons will
appear as two distinct
doublets due to para-
6 7.5-7.7 (d, 2H), 6.5-6.7 (d, . )
substitution. The amide
2H), ~5.8 (br s, 1H, NH- .
) and amine protons are
amide), ~4.0 (br s, 2H, NH2-
1H NMR . exchangeable and may
amino), 3.7-3.9 (m, 1H, CH- .
appear as broad singlets.
cyclohexyl), 1.0-2.0 (m,
The cyclohexyl protons
10H, CHz-cyclohexyl) .
will show complex
multiplets in the aliphatic
region.[8][9]
The carbonyl carbon is the
0 ~167 (C=0), 6 150-155 (C- most deshielded. The aromatic
NHz), 6 128-130 (aromatic carbons show distinct signals,
15C NMR CH), & 118-125 (aromatic C- with the carbon attached to the
C=0), 6 112-115 (aromatic amino group being significantly
CH), 6 ~49 (CH-cyclohexyl), & shielded. The cyclohexyl
25-34 (CHz2-cyclohexyl) carbons appear in the aliphatic
region.[9]
3400-3200 (N-H stretch, two The N-H stretching region will
bands for primary amine), be prominent. The amide
~3300 (N-H stretch, amide), carbonyl (Amide | band) is a
IR (cm™1) ~1630 (C=0 stretch, amide ), strong, characteristic

~1540 (N-H bend, amide II),
~1600 & ~1500 (C=C aromatic
stretch)

absorption. The Amide Il band
arises from N-H bending and
C-N stretching.[10]

| MS (ESI+) | m/z 219.15 [M+H]*, 241.13 [M+Na]* | The mass spectrum will show a prominent
peak for the protonated molecule [M+H]*. The exact mass can be used to confirm the

molecular formula.[8] |

Potential Applications and Biological Context
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While specific biological studies on 4-amino-N-cyclohexylbenzamide are limited in publicly
available literature, the broader class of molecules provides a strong rationale for its
investigation in drug discovery.

o Anticancer Activity: Many N-substituted benzamides have been synthesized and evaluated
as antitumor agents.[1] A notable example is Entinostat (MS-275), an HDAC inhibitor. The
structural features of 4-amino-N-cyclohexylbenzamide make it a candidate for screening
against various cancer cell lines. The primary amine could also serve as a handle to link it to
other pharmacophores.[11]

» Antimicrobial Agents: Derivatives of 4-aminobenzoic acid (PABA), a precursor to folic acid in
bacteria, have been explored as antimicrobial agents.[12] Chemical modification of the PABA
structure can lead to compounds that interfere with microbial metabolic pathways.

e Enzyme Inhibition: The benzamide moiety is a common feature in various enzyme inhibitors.
The specific combination of the aminophenyl group and the lipophilic cyclohexyl ring could
confer affinity for specific biological targets.

Given the lack of specific data, a logical first step for investigation would be a systematic in-
Vvitro screening process.
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Caption: A generalized workflow for the initial in-vitro evaluation of 4-amino-N-

cyclohexylbenzamide.[13]

Safety and Handling
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According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 4-amino-N-cyclohexylbenzamide presents several hazards. Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this compound.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement

| Warning | H302: Harmful if swallowed.[2] | | | | H315: Causes skin irritation.[2] | | | | H319:
Causes serious eye irritation.[2] | | | | H335: May cause respiratory irritation.[2] |

Conclusion

4-amino-N-cyclohexylbenzamide is a well-defined chemical entity with accessible synthetic
routes grounded in fundamental organic chemistry principles. Its structure combines features
common to many biologically active molecules, making it a compound of interest for further
investigation in medicinal chemistry. This guide has provided the foundational knowledge
required for its synthesis, characterization, and handling, offering a platform from which
researchers can launch more detailed studies into its potential therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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